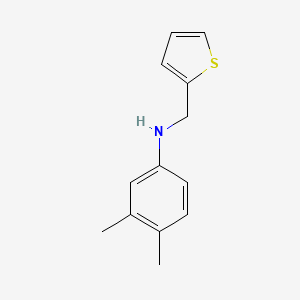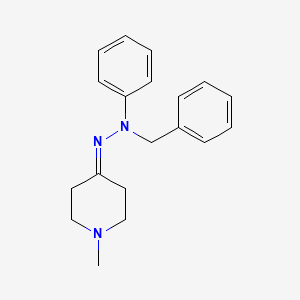![molecular formula C18H15NOS B2676559 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 861210-05-1](/img/structure/B2676559.png)
4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a chemical compound with the molecular formula C18H15NOS . It has an average mass of 293.383 Da and a monoisotopic mass of 293.087433 Da .
Molecular Structure Analysis
The molecular structure of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline includes a thieno[3,2-c]quinoline core, which is a bicyclic system containing a thiophene and a quinoline ring . The molecule also contains a methyl group at the 4-position and a phenoxy group at the 8-position .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Structural Analysis
Quinoline derivatives have been extensively studied for their exciting prospects in biological and nonlinear optical (NLO) research. Through synthetic and computational chemistry, novel arylated quinolines have been synthesized, showcasing significant molecular stability due to hyperconjugative interactions and demonstrating promising NLO properties, indicating their potential in technology-related applications (Khalid et al., 2019). Additionally, quinoline and its condensed analogs are crucial in organic synthesis and molecular design, highlighting their importance in developing biologically active compounds (Sabo et al., 2021).
Material Science Applications
Methyl substitution in metal tris(8-quinolinolato) chelates has been linked to enhanced photoluminescence and electroluminescence properties, making them suitable for use in organic light-emitting devices (OLEDs). The chemical structure and methylation significantly influence the photophysical and thermal properties of these compounds, offering insights into designing better-performing materials for electronic applications (Sapochak et al., 2001).
Antimicrobial Activity
The synthesis of 3-Cyano-4-imino-9-methoxy-4H-pyrimido [2,1-b] pyrimido [4,5-b] quinoline and its derivatives has shown potential antimicrobial activities. These compounds were evaluated against a variety of pathogens, indicating the role of quinoline derivatives in developing new antimicrobial agents (Vartale et al., 2013).
Corrosion Inhibition
Quinoline derivatives are identified as effective anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. These properties significantly contribute to their application as corrosion inhibitors, protecting metals from degradation (Verma et al., 2020).
Eigenschaften
IUPAC Name |
4-methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-12-15-9-10-21-18(15)16-11-14(7-8-17(16)19-12)20-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYODCLXSUIPVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCSC2=C3C=C(C=CC3=N1)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676478.png)


![N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2676481.png)

![2-(4-chloroanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2676483.png)
![2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2676485.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(cyclopentylthio)acetamide](/img/structure/B2676488.png)
![Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2676489.png)
![9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B2676495.png)
![2-(2,4-difluorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2676496.png)
